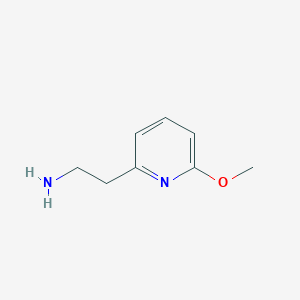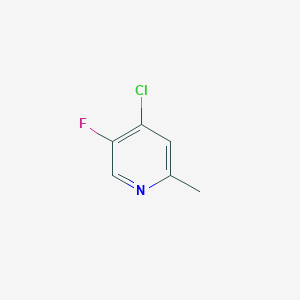
4-Chloro-5-fluoro-2-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloro-5-fluoro-2-methylpyridine and related compounds typically involves multi-step chemical processes, incorporating halogenation, nitration, and functional group transformations. For example, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine can be synthesized using halogen dance reactions, demonstrating the complex synthetic routes available for halogenated pyridines (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-2-methylpyridine and its derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The conformational analysis of related compounds shows the influence of substituents on the pyridine ring's structure and reactivity (Ribet et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. For instance, Suzuki coupling reactions have been used to generate C-C coupled compounds using 5-fluoro-6-methylpyridin-2-ylboronic acid, demonstrating the versatility of halogenated pyridines in cross-coupling reactions (Manojkumar et al., 2013).
Applications De Recherche Scientifique
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: 4-Chloro-5-fluoro-2-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The synthesis of TFMP involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridines
- Summary of the Application: Trifluoromethylpyridines (TFMP) are important structural motifs in active agrochemical and pharmaceutical ingredients . 4-Chloro-5-fluoro-2-methylpyridine can be used in the synthesis of these compounds .
- Methods of Application or Experimental Procedures: Various methods of synthesizing TFMP have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Fluorinated Pyridines
- Summary of the Application: Fluorinated pyridines are widely used in the fields of agrochemicals, pharmaceuticals, and functional materials . 4-Chloro-5-fluoro-2-methylpyridine can be used in the synthesis of various 2-, 3- or 4-fluoropyridines .
- Methods of Application or Experimental Procedures: The synthesis of fluorinated pyridines involves various methods .
- Results or Outcomes: The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Pesticide Intermediate
- Summary of the Application: 2-Chloro-5-methylpyridine is a pesticide intermediate . Its synthesis by many methods has been reported .
- Methods of Application or Experimental Procedures: The synthesis of 2-Chloro-5-methylpyridine involves various methods .
- Results or Outcomes: It is used in the synthesis of 2-methylthio-5-pyridinemethylene amine .
Synthesis of Various Fluoropyridines
- Summary of the Application: 4-Chloro-5-fluoro-2-methylpyridine is applied for the synthesis of various 2-, 3- or 4-fluoropyridines .
- Methods of Application or Experimental Procedures: The synthesis of fluorinated pyridines involves various methods .
- Results or Outcomes: The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Safety And Hazards
4-Chloro-5-fluoro-2-methylpyridine is considered hazardous. It can cause skin irritation and serious eye damage . It is also harmful if inhaled, causing specific target organ toxicity in the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .
Propriétés
IUPAC Name |
4-chloro-5-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCXLYGQBLSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599242 | |
| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-methylpyridine | |
CAS RN |
169750-95-2 | |
| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


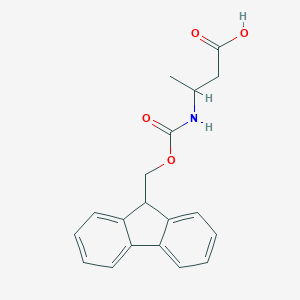
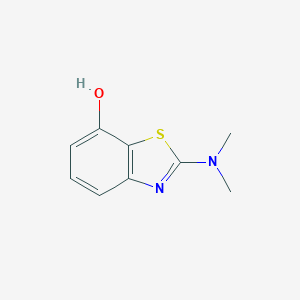
![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)
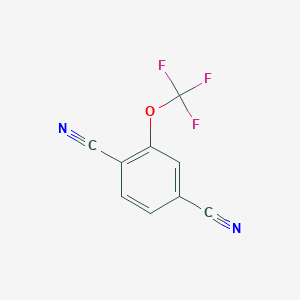
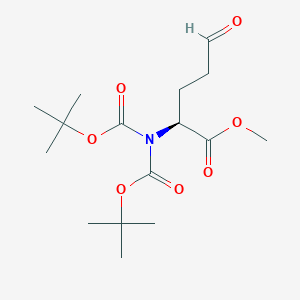
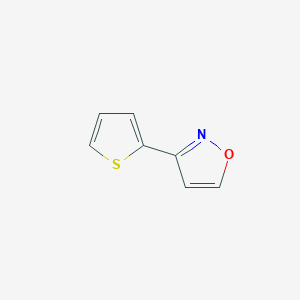
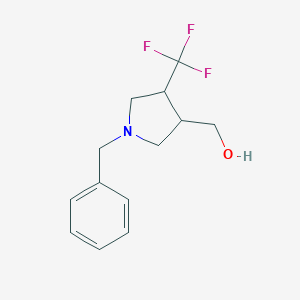
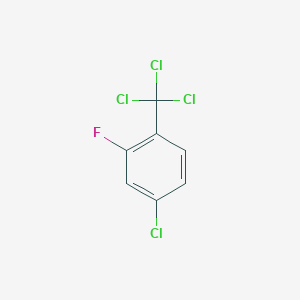
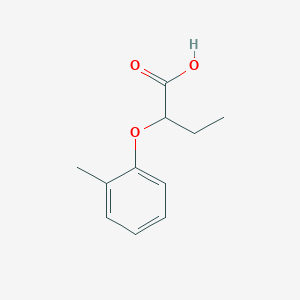
![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
